Losartan metabolite M2

説明

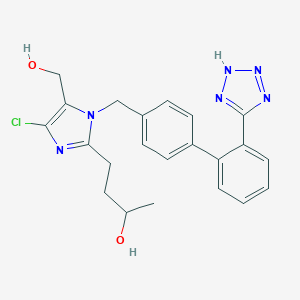

Losartan metabolite M2 is a complex organic compound with a unique structure that includes a tetrazole ring, an imidazole ring, and a chlorinated butanol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Losartan metabolite M2 typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

Chlorination and Hydroxymethylation: The chlorination of the butanol moiety is typically carried out using thionyl chloride or similar reagents, followed by hydroxymethylation using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

化学反応の分析

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the tetrazole ring, using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Reduced tetrazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Losartan metabolite M2 has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of Losartan metabolite M2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

Losartan: A well-known angiotensin II receptor antagonist with a similar tetrazole and imidazole structure.

Valsartan: Another angiotensin II receptor antagonist with structural similarities.

Irbesartan: Shares the tetrazole ring and is used for similar therapeutic purposes.

Uniqueness

Losartan metabolite M2 is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

生物活性

Losartan, an angiotensin II receptor blocker (ARB), is primarily used for treating hypertension and heart failure. It undergoes extensive metabolism, producing several metabolites, including the active metabolite EXP3174 (M1) and EXP3179 (M2). This article focuses on the biological activity of the losartan metabolite M2, exploring its pharmacological effects, mechanisms of action, and clinical implications.

Overview of Losartan Metabolism

Losartan is rapidly absorbed and metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4. Approximately 14% of an administered dose is converted to EXP3174, which exhibits potent angiotensin II receptor antagonism. In contrast, EXP3179 does not block angiotensin II receptors but has distinct biological activities that merit further investigation .

Pharmacological Properties of EXP3179

Potency and Mechanism of Action:

- Non-AT1R Activity: EXP3179 is a non-competitive antagonist of the AT1 receptor and does not exhibit agonistic properties. It is 10 to 40 times more potent than losartan itself in terms of AT1 receptor antagonism .

- PPARγ Agonism: Notably, EXP3179 acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which contributes to its anti-inflammatory effects. This activity is crucial for mediating metabolic effects and improving insulin sensitivity .

Endothelial Function:

- Nitric Oxide Release: EXP3179 has been shown to stimulate the release of nitric oxide (NO) through activation of the VEGFR2/PI3K/Akt pathway, enhancing endothelial function and promoting vasodilation independent of angiotensin II .

- Anti-apoptotic Effects: In endothelial cells, EXP3179 significantly reduces apoptosis induced by tumor necrosis factor-alpha (TNF-α), indicating a protective role against vascular inflammation .

Clinical Implications

Hypertension Management:

EXP3179's unique properties suggest it may enhance the therapeutic effects of losartan in managing hypertension by providing additional vascular protection beyond simple blood pressure reduction. Studies indicate that losartan treatment correlates with improved outcomes in patients with hypertension and metabolic syndrome .

Potential in Diabetic Nephropathy:

Research indicates that losartan and its metabolites may confer renal protective effects in diabetic nephropathy through mechanisms involving PPARγ activation and reduced inflammation. This suggests a potential role for EXP3179 in managing diabetic complications .

Case Studies

-

Effect on Endothelial Cells:

A study demonstrated that treatment with EXP3179 led to significant phosphorylation of eNOS and Akt in endothelial cells, enhancing NO production and reducing apoptosis rates under inflammatory conditions. The effective concentration (EC50) for these actions was notably lower than that for EXP3174, highlighting its potency . -

Clinical Observations:

In a cohort study involving hypertensive patients treated with losartan, those with higher serum concentrations of EXP3179 showed improved markers of endothelial function and lower inflammatory cytokines compared to those with lower metabolite levels. This correlation suggests an important role for EXP3179 in mediating losartan's beneficial effects beyond blood pressure control .

Comparative Data Table

| Characteristic | Losartan | EXP3174 (M1) | EXP3179 (M2) |

|---|---|---|---|

| Potency at AT1 receptor | Standard | 10-40 times more potent than losartan | Non-competitive antagonist |

| PPARγ Agonist | No | No | Yes |

| Nitric Oxide Release | Limited | Yes | Yes |

| Anti-inflammatory Activity | Minimal | Limited | Significant |

| Half-life | ~2 hours | 6-9 hours | Not well defined |

特性

IUPAC Name |

4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O2/c1-14(31)6-11-20-24-21(23)19(13-30)29(20)12-15-7-9-16(10-8-15)17-4-2-3-5-18(17)22-25-27-28-26-22/h2-5,7-10,14,30-31H,6,11-13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKQQYYBEFCTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432092 | |

| Record name | AGN-PC-0MUU82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141675-57-2 | |

| Record name | 1H-Imidazole-2-propanol, 4-chloro-5-(hydroxymethyl)-alpha-methyl-1-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141675572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0MUU82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-IMIDAZOLE-2-PROPANOL, 4-CHLORO-5-(HYDROXYMETHYL)-.ALPHA.-METHYL-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CPU4XV9Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。